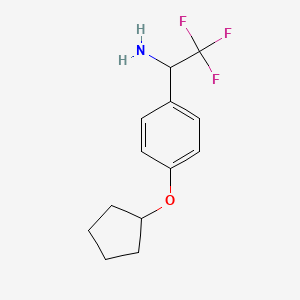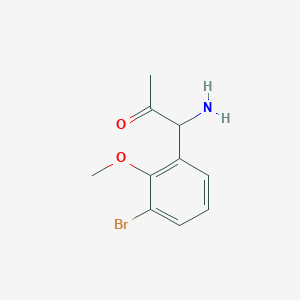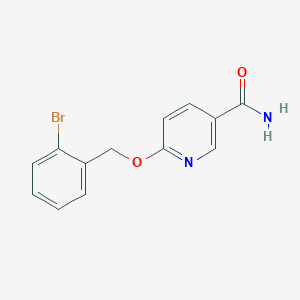![molecular formula C11H13F2N B13036562 (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is a chemical compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a cyclopropylmethylamine group attached to a phenyl ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropylmethylamine Group: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using a difluoromethylating agent such as difluoromethyl iodide.
Coupling with the Phenyl Ring: The final step involves coupling the cyclopropylmethylamine with a phenyl ring substituted with the difluoromethyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)[4-(Trifluoromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Chloromethyl)phenyl]cyclopropylmethylamine
- (1R)[4-(Bromomethyl)phenyl]cyclopropylmethylamine
Uniqueness
(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(R)-cyclopropyl-[4-(difluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10(14)7-1-2-7/h3-7,10-11H,1-2,14H2/t10-/m1/s1 |
InChI Key |
KFNXPRRRVDQXJM-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC=C(C=C2)C(F)F)N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)


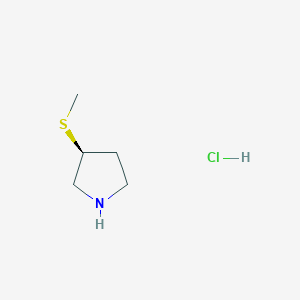
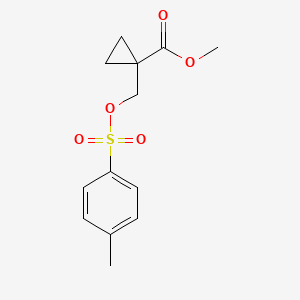
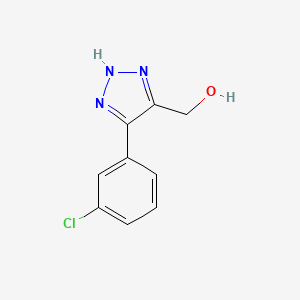
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
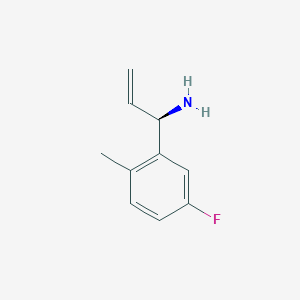
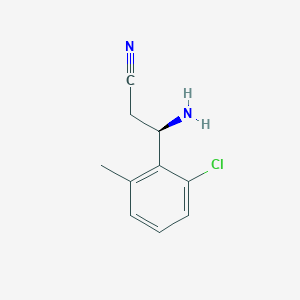
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
